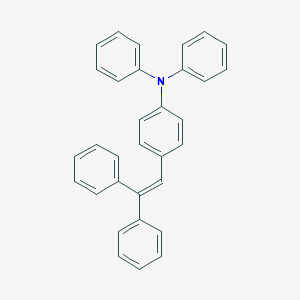

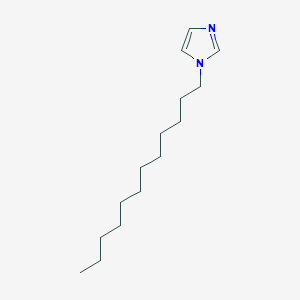

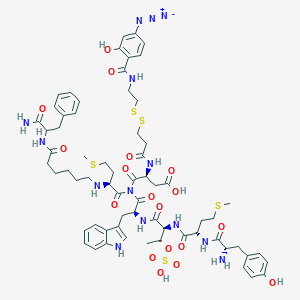

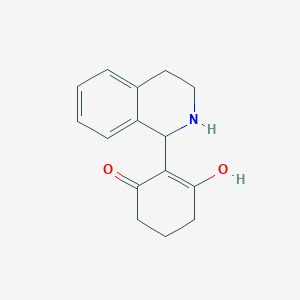

3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives, closely related to the target compound, often involves domino reactions of aromatic amines with cyclic enol ethers or 2-hydroxy cyclic ether catalyzed by indium chloride in water, showing high efficiency and selectivity (Zhang & Li, 2002). Another notable method includes the metal-free, hypervalent reagent-mediated cyclization of o-(1-alkynyl)benzamides, followed by oxidative hydroxylation (Yang et al., 2015).

Molecular Structure Analysis

The molecular structure and interactions of tetrahydroisoquinoline derivatives can be elucidated through crystal structure and Hirshfeld surface analysis. For instance, a study on a related compound revealed the non-planar nature of the cyclohexene ring within the tetrahydroisoquinoline unit, with intramolecular O—H⋯O hydrogen bonding influencing the structural orientation (Akkurt et al., 2021).

Chemical Reactions and Properties

Tetrahydroisoquinoline derivatives can undergo various chemical reactions, including Knoevenagel condensation with malononitrile, leading to the synthesis of isomers with specific structural features (Kasturi & Sharma, 1975). The synthesis of enantiopure tetrahydroisoquinolines from α-hydroxy-β-amino esters highlights the potential for generating specific stereoisomers through aziridinium formation and subsequent cyclisation (Davies et al., 2016).

Physical Properties Analysis

The physical properties of compounds in this category can be inferred from their synthesis conditions and molecular structure. For example, the controlled photochemical synthesis of substituted isoquinoline derivatives indicates light-sensitive properties and the influence of photoredox catalysis on their formation (Reddy et al., 2022).

Chemical Properties Analysis

The chemical properties, such as reactivity and selectivity, of tetrahydroisoquinoline derivatives are often determined by their synthesis routes and structural configurations. A study on the synthesis of 4-amino-3-hydroxymethyl-tetrahydroquinolines via intramolecular nitrone cycloaddition showcases the impact of chiral nitrones and reaction conditions on product configuration and purity (Broggini et al., 2007).

将来の方向性

特性

IUPAC Name |

3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c17-12-6-3-7-13(18)14(12)15-11-5-2-1-4-10(11)8-9-16-15/h1-2,4-5,15-17H,3,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRXRMSBNBVACL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)C2C3=CC=CC=C3CCN2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396665 |

Source

|

| Record name | 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one | |

CAS RN |

111599-10-1 |

Source

|

| Record name | 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。